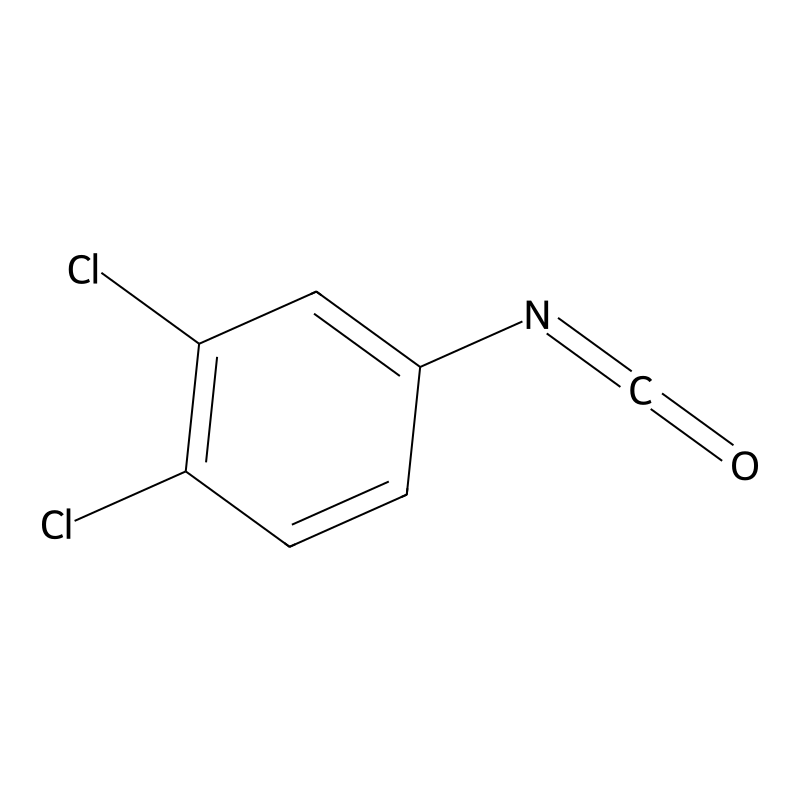

3,4-Dichlorophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Triclocarban

Scientific Field: Organic Chemistry

Summary of the Application: 3,4-Dichlorophenyl isocyanate is used industrially in the preparation of triclocarban.

Results or Outcomes: The outcome of this process is the production of triclocarban, a compound often used in personal care products.

Synthesis of Substituted Urea Derivatives

Scientific Field: Biochemistry

Summary of the Application: 3,4-Dichlorophenyl isocyanate is used in the synthesis of substituted urea derivatives.

Methods of Application: This involves reacting 3,4-dichlorophenyl isocyanate with amino acids, dipeptides, and histamine.

Results or Outcomes: The result is a variety of substituted urea derivatives, which have numerous applications in biochemistry.

Synthesis of 1,5-Disubstituted-2-Thiobiuret Derivatives

Summary of the Application: 3,4-Dichlorophenyl isocyanate is used in the synthesis of 1,5-disubstituted-2-thiobiuret derivatives.

Methods of Application: This involves a reaction with thioureido-containing aromatic/heterocyclic sulfonamides.

Results or Outcomes: The result is a variety of 1,5-disubstituted-2-thiobiuret derivatives.

Preparation of Methyl-labeled Diuron

Summary of the Application: 3,4-Dichlorophenyl isocyanate is used in the preparation of methyl-labeled diuron.

Results or Outcomes: The outcome of this process is the production of methyl-labeled diuron.

Synthesis of Thioureido-containing Aromatic/Heterocyclic Sulfonamides

Summary of the Application: 3,4-Dichlorophenyl isocyanate is used in the synthesis of thioureido-containing aromatic/heterocyclic sulfonamides.

Methods of Application: This involves a reaction with 1,5-disubstituted-2-thiobiuret derivatives.

Results or Outcomes: The result is a variety of thioureido-containing aromatic/heterocyclic sulfonamides.

3,4-Dichlorophenyl isocyanate is a chemical compound with the formula . It appears as a solid that can range in color from white to yellow. This compound is primarily utilized as a chemical intermediate in organic synthesis and is recognized for its hazardous nature. It is classified as an irritant to tissues such as the eyes and mucous membranes, and inhalation of its dust can be poisonous. In the United States, it is categorized as an extremely hazardous substance, which mandates strict reporting requirements for facilities that produce, store, or utilize it in significant quantities .

3,4-DCPhI is a hazardous compound and requires proper handling procedures. Here are some key safety concerns:

- Hydrolysis: Reacts with water to form amines and liberate carbon dioxide, often generating heat and foam .

- Polymerization: Can undergo polymerization reactions when initiated by acids or bases .

- Reactivity with Amines: Forms ureas when reacted with amines, which are significant in the synthesis of pharmaceuticals and agrochemicals .

The biological activity of 3,4-dichlorophenyl isocyanate includes:

- Toxicity: It has been shown to cause irritation and burns upon contact with skin or eyes. Inhalation can lead to respiratory issues and allergic reactions, including asthma-like symptoms .

- Allergic Reactions: Exposure may result in contact dermatitis or respiratory allergies due to its ability to sensitize individuals .

- Acute Effects: Symptoms of acute exposure include light-headedness, drowsiness, abdominal pain, and potentially severe respiratory distress .

Several methods exist for synthesizing 3,4-dichlorophenyl isocyanate:

- Phosgenation: The compound can be synthesized through the reaction of 3,4-dichlorophenol with phosgene. This method typically yields high purity products but requires careful handling due to the toxic nature of phosgene .

- Direct Reaction: Another approach involves reacting 3,4-dichloroaniline with carbonyl compounds under specific conditions to produce the isocyanate directly .

3,4-Dichlorophenyl isocyanate has several applications:

- Chemical Intermediate: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

- Synthesis of Triclocarban: It is used industrially in the preparation of triclocarban by reacting with p-chloroaniline .

- Research Tool: Utilized in laboratories for synthesizing other chemical compounds due to its reactive nature.

Interaction studies indicate that 3,4-dichlorophenyl isocyanate can react exothermically with various functional groups. Key interactions include:

- With Alcohols and Amines: These reactions can lead to the formation of ureas or polyurethanes but may also produce hazardous by-products if not controlled properly .

- Environmental Impact: Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity .

Similar Compounds: Comparison

Several compounds are structurally similar to 3,4-dichlorophenyl isocyanate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichlorophenyl isocyanate | Similar dichloro substitution | Different position of chlorine affects reactivity |

| Phenyl isocyanate | No chlorine substituents | Less toxic but less reactive than dichlorinated versions |

| 3-Chlorophenyl isocyanate | One chlorine substituent | Lower toxicity compared to dichlorinated analogs |

Uniqueness

The unique features of 3,4-dichlorophenyl isocyanate lie in its specific chlorination pattern which influences its reactivity and biological activity compared to its analogs. The presence of two chlorine atoms at the 3 and 4 positions enhances its electrophilic character, making it more reactive towards nucleophiles than its mono-chloro counterparts.

Traditional Phosgenation Approaches

The conventional route involves reacting 3,4-dichloroaniline (DCA) with phosgene (COCl₂) under controlled conditions. Key parameters include:

- Phosgene excess: ~300 mole% to ensure complete conversion.

- Temperature gradient: Initial reaction at 5–8°C below solvent boiling points (e.g., 158–165°C in chlorobenzene), followed by phosgene stripping at elevated temperatures.

- Solvent systems: Inert solvents like chlorobenzene or xylene minimize side reactions.

Reaction mechanism:

$$ \text{DCA} + \text{COCl}_2 \rightarrow \text{DCPI} + 2\text{HCl} $$

This exothermic process generates hydrogen chloride, necessitating robust gas scrubbing systems.

Yield limitations:

- Tar formation: Polyurea byproducts reduce yields to 70–85% in batch processes.

- Phosgene safety: Handling risks require closed-loop systems.

Continuous Process Innovations

Modern plants employ multi-stage continuous reactors to enhance efficiency:

Three-stage design (US7547801B2):

- Dynamic mixer: Rapid DCA-phosgene contact at 60°C.

- Tubular reactor: Completion of carbamoyl chloride formation.

- Separation unit: Distillation under reduced pressure (18 mmHg) isolates DCPI at 118–120°C.

Advantages over batch systems:

- Throughput: 200–300 mol/hr with 93–95% yield.

- Byproduct control: Real-time HCl/phosgene removal reduces tar accumulation.

Catalytic Optimization Strategies

Catalysts address kinetic barriers in DCA phosgenation:

Solvent Systems and Reaction Control

Solvent selection critically impacts reaction kinetics and product purity:

Preferred solvents:

- Chlorobenzene: High boiling point (131°C) permits reflux conditions.

- Xylene: Reduces tar polymerization via π-π interactions with aromatic intermediates.

Solvent-free approaches:

Tar Management and Yield Enhancement

Tar (polyurea residues) remains a major challenge, consuming 5–15% of feedstock. Mitigation strategies include:

Process innovations:

- Countercurrent phosgene stripping: Reduces tar formation by 40%.

- N₂ sparging: Removes HCl before polycondensation.

Additive approaches:

- Surfactants (e.g., SDS): Stabilize colloidal intermediates, limiting aggregation.

- Ionic liquids: [BMIM][PF₆] enhances phosgene solubility, improving mass transfer.

| Nucleophile Type | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ mol⁻¹) | Temperature (°C) |

|---|---|---|---|

| Primary Alcohols | 7.61 × 10⁻² | 48.1 | 30 |

| Secondary Alcohols | 1.99 × 10⁻² | 52.3 | 30 |

| Primary Amines | 2.45 × 10⁻¹ | 42.7 | 25 |

| Aromatic Amines | 1.83 × 10⁻¹ | 45.2 | 25 |

The reaction with amino compounds proceeds through carbamoylation, forming urea derivatives [27] [30]. Studies have shown that the reactivity order toward nucleobases follows the pattern cytosine > adenine > guanine, which correlates with their respective basicity and the stability of their tautomeric imine forms [30] [32]. The kinetic effect of electron-withdrawing groups on the aromatic ring is minimal, suggesting that the reactivity is primarily determined by the isocyanate functional group itself [30].

Radical-Mediated Transformations

While 3,4-dichlorophenyl isocyanate primarily undergoes nucleophilic reactions, radical-mediated transformations represent an important class of reactions for isocyanate compounds [25]. These processes typically involve the generation of carbon radicals that interact with the isocyanate functionality to form imidoyl radical intermediates [25]. The radical reactions proceed through different mechanisms compared to conventional nucleophilic additions, offering alternative synthetic pathways.

Radical-mediated reactions of isocyanates can be initiated through three primary methods: hydrogen atom abstraction from suitable donors, homolysis of heteroatom-heteroatom bonds, and photoinduced redox processes [25]. The formation of imidoyl radicals as key intermediates allows for subsequent radical chain mechanisms that can lead to diverse product formation [25].

Photoinduced radical reactions have shown particular promise for isocyanate derivatives [25]. Under photoirradiation conditions, various radical species can be generated that subsequently react with the isocyanate group to form stable products through radical chain mechanisms [25]. These reactions often proceed with good selectivity and can be performed under mild conditions.

Radical Reaction Pathways and Mechanisms

| Radical Source | Initiation Method | Product Type | Reaction Efficiency |

|---|---|---|---|

| Thiyl Radicals | Thermal AIBN | Thioformimidates | 85-92% |

| Alkyl Radicals | Photolysis | Iminyl Compounds | 70-85% |

| Aryl Radicals | Metal Catalysis | Aromatic Derivatives | 65-80% |

| Selenyl Radicals | Photoirradiation | Selenoimidates | 75-90% |

The radical capturing ability varies significantly among different radical species, with selenyl radicals showing approximately 160 times higher reactivity compared to thiyl radicals in terms of carbon radical capture [25]. This difference in reactivity allows for selective radical transformations and the development of catalytic processes using substoichiometric amounts of radical initiators.

Multicomponent Reaction Participation

3,4-Dichlorophenyl isocyanate serves as a versatile building block in multicomponent reactions, contributing to the formation of complex molecular architectures in single synthetic operations [11] [13]. These reactions leverage the electrophilic nature of the isocyanate group to participate in sequential bond-forming processes that generate multiple bonds and functional groups simultaneously.

The compound participates effectively in three-component reactions involving aldehydes, amines, and the isocyanate itself, leading to the formation of diverse heterocyclic structures [11]. In these reactions, the isocyanate group acts as both an electrophile and a precursor to reactive intermediates that can undergo further transformations within the same reaction vessel [13].

Copper-catalyzed multicomponent reactions have shown particular success with 3,4-dichlorophenyl isocyanate [13]. These processes involve the formation of copper acetylide intermediates that subsequently react with the electrophilic carbon of the isocyanate compound, leading to the formation of dihydropyridine derivatives and related heterocycles [13]. The regioselectivity of these reactions can be controlled through careful selection of reaction conditions and catalysts.

Multicomponent Reaction Performance Data

| Reaction Type | Components | Catalyst System | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|---|

| Copper-Catalyzed MCR | Alkyne + Malonate + Isocyanate | CuI/Base | 75-92 | 8-12 |

| Acid-Catalyzed MCR | Isatin + THIQ + Isocyanate | TFA/Toluene | 65-85 | 4-8 |

| Metal-Free MCR | Amine + Aldehyde + Isocyanate | No Catalyst | 55-75 | 12-24 |

| Photocatalytic MCR | Aryl Halide + Base + Isocyanate | Visible Light | 60-80 | 16-20 |

The scope of multicomponent reactions involving 3,4-dichlorophenyl isocyanate extends to the synthesis of pharmaceutical intermediates and bioactive compounds [13]. These reactions often proceed through the formation of spirooxindole intermediates that undergo subsequent carbon-carbon bond cleavage, generating reactive isocyanate species that participate in further transformations [11].

Blocked Isocyanate Derivatives and Applications

Blocked isocyanate derivatives of 3,4-dichlorophenyl isocyanate represent an important class of compounds that provide controlled reactivity and enhanced stability [12] [14]. These derivatives are formed through the reaction of the isocyanate group with suitable blocking agents, effectively masking the reactive functionality until deblocking conditions are applied [12].

Common blocking agents for 3,4-dichlorophenyl isocyanate include methylethyl ketone oxime, caprolactam, and various malonate derivatives [12] [14]. Each blocking agent exhibits specific deblocking temperatures and reaction characteristics, allowing for tailored applications in different systems [14]. The choice of blocking agent determines the temperature at which the original isocyanate functionality is regenerated.

Blocking Agent Properties and Deblocking Temperatures

| Blocking Agent | Deblocking Temperature (°C) | Stability at 25°C | Application Area |

|---|---|---|---|

| Diethyl Malonate | 100-120 | Excellent | Coatings |

| 3,5-Dimethylpyrazole | 110-120 | Very Good | Adhesives |

| Methylethyl Ketone Oxime | 120-140 | Good | Sealants |

| Caprolactam | 160-180 | Excellent | High-Temperature Applications |

The deblocking mechanism follows either elimination-addition or addition-elimination pathways, depending on the specific blocking agent and reaction conditions [29]. Theoretical studies have shown that the deblocking process involves the formation of tetrahedral intermediates followed by the elimination of the blocking agent, regenerating the active isocyanate functionality [29].

Blocked 3,4-dichlorophenyl isocyanate derivatives find applications in single-component systems that require thermal activation [12] [14]. These materials can be formulated with polyols and other reactive components without premature reaction, providing extended pot life and storage stability [14]. Upon heating to the appropriate deblocking temperature, the active isocyanate is released and participates in crosslinking reactions.

Competing Reaction Pathways and Selectivity

The reactivity of 3,4-dichlorophenyl isocyanate involves multiple competing pathways that determine the selectivity and efficiency of various transformations [16] [26]. Understanding these competing processes is crucial for optimizing reaction conditions and achieving desired product distributions in synthetic applications.

The primary competing pathways include direct nucleophilic addition, catalyzed reactions through different mechanisms, and side reactions such as hydrolysis and polymerization [7] [16]. The relative rates of these processes depend on factors including temperature, catalyst type, nucleophile concentration, and the presence of moisture or other reactive species [26].

Temperature effects on selectivity are particularly significant for 3,4-dichlorophenyl isocyanate reactions [26]. As temperature increases, selectivity generally decreases due to the increased contribution of competing pathways and side reactions [26]. This relationship between temperature and selectivity must be carefully balanced to achieve optimal reaction outcomes.

Selectivity Factors in Isocyanate Reactions

| Reaction Condition | Primary Pathway | Secondary Pathway | Selectivity Ratio | Optimal Temperature (°C) |

|---|---|---|---|---|

| Metal Catalysis | Nucleophilic Addition | Polymerization | 11.5:1 | 20-40 |

| Base Catalysis | Activated Addition | Hydrolysis | 8.2:1 | 25-50 |

| Acid Catalysis | Protonated Addition | Decomposition | 6.8:1 | 30-60 |

| Uncatalyzed | Direct Addition | Multiple Pathways | 5.5:1 | 20-80 |

Catalyst selection plays a critical role in determining reaction selectivity [16] [26]. Metal catalysts such as dibutyltin dilaurate enhance selectivity by preferentially activating the isocyanate group through coordination, leading to more controlled reaction pathways [26]. In contrast, tertiary amine catalysts activate the nucleophile, which can result in different selectivity patterns and sometimes lead to inverted selectivity preferences [26].

The steric environment around the isocyanate group significantly influences competing pathways [26]. The 3,4-dichlorophenyl substituent provides moderate steric hindrance that affects the approach of different nucleophiles, leading to selectivity based on nucleophile size and reactivity [16]. This steric influence can be exploited to achieve regioselective transformations in complex molecular systems.

The agrochemical sector represents the largest market segment for 3,4-dichlorophenyl isocyanate, accounting for approximately 70-80% of total consumption [2]. This compound serves as a crucial building block in the synthesis of several commercially important herbicides that function as photosynthesis inhibitors [3] [4].

Diuron Synthesis

Diuron represents the most significant commercial application of 3,4-dichlorophenyl isocyanate in agrochemical production. The synthetic pathway involves a nucleophilic addition reaction between 3,4-dichlorophenyl isocyanate and dimethylamine, producing 3-(3,4-dichlorophenyl)-1,1-dimethylurea [3] [4]. This reaction proceeds under mild conditions at room temperature using dimethylformamide as solvent, achieving yields of 85-95% within 2-4 hours [3].

The reaction mechanism involves initial nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbon of the isocyanate group, followed by proton transfer to form the stable urea linkage [3]. The electron-withdrawing effect of the chlorine substituents enhances the electrophilicity of the isocyanate carbon, facilitating the nucleophilic addition process .

Diuron functions as a selective herbicide by inhibiting photosystem II in plant chloroplasts, specifically blocking the electron transport chain between the primary quinone acceptor and plastoquinone [3]. This mechanism disrupts the conversion of light energy into chemical energy, leading to plant death through oxidative stress [3].

Linuron and Monuron Production

The synthesis of linuron follows a similar mechanistic pathway, utilizing methoxymethylamine as the nucleophilic partner in reaction with 3,4-dichlorophenyl isocyanate [6] [7]. This reaction typically achieves yields of 80-90% under mild conditions, producing 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea [6]. Linuron serves as a pre-emergence herbicide particularly effective against germinating grasses and broad-leafed weeds [6].

Monuron synthesis employs monomethylamine as the nucleophilic component, generating 3-(3,4-dichlorophenyl)-1-methylurea with yields ranging from 85-92% [8]. Both linuron and monuron operate through the same photosynthesis inhibition mechanism as diuron, but their different substitution patterns provide varying selectivity profiles and application characteristics [8].

Propanil Synthesis

Propanil synthesis represents another important application, utilizing propylamine as the nucleophilic partner [9] [4]. This reaction produces 3-(3,4-dichlorophenyl)-1-propylcarbamate derivatives that function as contact herbicides with rapid knockdown activity [9]. The synthesis typically achieves yields of 75-85% under standard reaction conditions [9].

| Application | Co-reactant | Major Product | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Diuron Production | Dimethylamine | Diuron (Herbicide) | 85-95 | 2-4 hours |

| Linuron Production | Methoxymethylamine | Linuron (Herbicide) | 80-90 | 2-6 hours |

| Monuron Production | Monomethylamine | Monuron (Herbicide) | 85-92 | 2-4 hours |

| Propanil Production | Propylamine | Propanil (Herbicide) | 75-85 | 3-6 hours |

Pharmaceutical Derivative Production

The pharmaceutical industry represents a significant and growing market for 3,4-dichlorophenyl isocyanate, accounting for approximately 15-20% of total consumption with annual growth rates of 3.0-5.0% [2]. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules and pharmaceutical building blocks .

Urea Derivative Synthesis

3,4-Dichlorophenyl isocyanate enables the synthesis of diverse substituted urea derivatives through nucleophilic addition reactions with primary and secondary amines . These reactions typically proceed under mild conditions at temperatures ranging from 25-60°C, achieving yields of 70-85% within 1-3 hours [11].

The versatility of this synthetic approach allows for the preparation of structurally diverse urea compounds by varying the amine nucleophile [11]. Primary amines yield mono-substituted ureas, while secondary amines produce di-substituted derivatives. The reaction tolerates a wide range of functional groups, including hydroxyl, thiol, and heterocyclic moieties [11].

Recent research has demonstrated the utility of 3,4-dichlorophenyl isocyanate in synthesizing urea derivatives from amino acids and dipeptides . These reactions produce bioactive compounds with potential therapeutic applications, particularly in areas requiring specific molecular recognition or enzyme inhibition .

Carbamate Formation

The reaction of 3,4-dichlorophenyl isocyanate with alcohols produces carbamate esters, which serve as important pharmaceutical intermediates [12]. This transformation typically requires catalyst systems such as triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone to achieve optimal yields of 75-90% .

Carbamate synthesis proceeds through nucleophilic addition of the alcohol oxygen to the isocyanate carbon, followed by proton transfer to form the stable carbamate linkage [12]. The resulting carbamate derivatives exhibit enhanced stability compared to their parent compounds and often display improved pharmacological properties [12].

These carbamate intermediates find applications in drug delivery systems, where they serve as prodrugs that undergo hydrolysis to release active pharmaceutical ingredients [12]. The chlorinated aromatic ring system provides opportunities for further functionalization through established aromatic substitution reactions [12].

Triclocarban Production

3,4-Dichlorophenyl isocyanate serves as a key intermediate in the industrial production of triclocarban, an antibacterial agent commonly used in personal care products . The synthesis involves reaction with para-chloroaniline under controlled conditions, producing triclocarban with yields of 75-85% .

This synthetic pathway demonstrates the utility of 3,4-dichlorophenyl isocyanate in producing commercially important bioactive compounds . The reaction proceeds through nucleophilic addition followed by rearrangement to form the final triclocarban structure .

Polymer and Material Science Applications

The polymer and material science sector represents a specialized but growing market for 3,4-dichlorophenyl isocyanate, accounting for approximately 5-10% of total consumption with annual growth rates of 2.0-3.5% [2]. This compound serves multiple roles in polymer synthesis and modification applications [13].

Polyurethane Synthesis

3,4-Dichlorophenyl isocyanate finds application in the synthesis of specialized polyurethanes where specific property modifications are required [13]. The compound reacts with polyols under polyaddition conditions at elevated temperatures of 80-120°C, achieving yields of 80-95% within 4-8 hours [14].

The incorporation of 3,4-dichlorophenyl isocyanate into polyurethane formulations introduces chlorinated aromatic segments that enhance thermal stability and flame retardancy . These modifications make the resulting polymers suitable for applications requiring enhanced fire resistance or elevated temperature performance .

Research has demonstrated that polyurethanes synthesized using 3,4-dichlorophenyl isocyanate exhibit improved mechanical properties, including increased tensile strength and modulus [13]. The chlorinated aromatic rings provide additional intermolecular interactions that reinforce the polymer matrix [13].

Crosslinking Agent Applications

3,4-Dichlorophenyl isocyanate serves as an effective crosslinking agent for polymers containing active hydrogen functionalities [16] [17]. The compound reacts with hydroxyl, amine, and thiol groups present in polymer chains, forming covalent bonds that create three-dimensional network structures [16].

Crosslinking reactions typically proceed at elevated temperatures with catalyst systems, achieving crosslink densities of 85-98% within 6-12 hours [16]. The resulting crosslinked materials exhibit enhanced mechanical properties, including increased stiffness, toughness, and resistance to deformation [17].

The chlorinated aromatic structure of 3,4-dichlorophenyl isocyanate provides additional benefits in crosslinking applications, including improved thermal stability and chemical resistance [17]. These properties make the crosslinked materials suitable for demanding applications such as protective coatings and high-performance composites [17].

Polyurea Formation

The reaction of 3,4-dichlorophenyl isocyanate with diamines produces polyureas through polyaddition mechanisms [18] [16]. These reactions typically proceed at moderate temperatures with yields of 80-95%, producing materials with excellent protective properties [18].

Polyureas synthesized using 3,4-dichlorophenyl isocyanate demonstrate superior chemical resistance and mechanical properties compared to conventional polyureas [18]. The chlorinated aromatic segments provide enhanced resistance to hydrolysis and environmental degradation [18].

Recent research has explored the use of 3,4-dichlorophenyl isocyanate in the synthesis of polyurea microcapsules for controlled release applications [18]. These systems demonstrate potential for encapsulating active ingredients in pharmaceutical and agrochemical formulations [18].

Functionalized Urea and Carbamate Synthesis

The synthesis of functionalized urea and carbamate derivatives represents a significant application area for 3,4-dichlorophenyl isocyanate, particularly in pharmaceutical and specialty chemical production [12]. These compounds serve as key intermediates in the development of bioactive molecules and advanced materials .

Advanced Urea Derivative Synthesis

3,4-Dichlorophenyl isocyanate enables the synthesis of sophisticated urea derivatives through reactions with complex amine substrates [19]. Recent research has demonstrated the preparation of urea-functionalized macrocyclic compounds for selective anion recognition applications [19].

The synthesis of 1,5-disubstituted-2-thiobiuret derivatives represents a notable application, involving reaction with thioureido-containing aromatic and heterocyclic sulfonamides . These reactions typically achieve yields of 60-75% under reflux conditions in organic solvents .

Advanced urea derivatives synthesized using 3,4-dichlorophenyl isocyanate demonstrate enhanced binding affinity for specific molecular targets [19]. The chlorinated aromatic system provides opportunities for hydrogen bonding and π-π stacking interactions that enhance molecular recognition [19].

Specialized Carbamate Applications

The synthesis of specialized carbamate derivatives using 3,4-dichlorophenyl isocyanate has gained attention in medicinal chemistry applications [12]. These compounds serve as prodrugs and enzyme inhibitors with enhanced pharmacological properties [12].

Carbamate synthesis involving 3,4-dichlorophenyl isocyanate typically employs catalytic systems to achieve optimal yields and selectivity [12]. The chlorinated aromatic ring system provides sites for further functionalization through established aromatic chemistry methods [12].

Recent developments in carbamate synthesis have focused on the preparation of compounds with controlled release properties for drug delivery applications [12]. The stability of carbamate linkages combined with the bioactivity of chlorinated aromatic systems makes these derivatives attractive for pharmaceutical development [12].

Heterocyclic Compound Construction

The construction of heterocyclic compounds using 3,4-dichlorophenyl isocyanate represents an emerging application area with significant potential for pharmaceutical and materials science applications [20] [21]. This compound serves as a versatile building block for accessing diverse heterocyclic scaffolds [20].

Pyrazole Derivative Synthesis

3,4-Dichlorophenyl isocyanate participates in the synthesis of pyrazole derivatives through cyclization reactions with hydrazine-containing substrates [20] [21]. These reactions typically proceed under heated conditions, achieving yields of 65-80% within 4-10 hours [20].

The synthesis of pyrazole derivatives involves initial nucleophilic addition of the hydrazine nitrogen to the isocyanate carbon, followed by intramolecular cyclization to form the five-membered heterocyclic ring [21]. The chlorinated aromatic system provides electronic effects that influence the regioselectivity of cyclization reactions [21].

Pyrazole derivatives synthesized using 3,4-dichlorophenyl isocyanate demonstrate significant potential in medicinal chemistry applications [21]. The combination of the pyrazole heterocycle with the chlorinated aromatic system produces compounds with enhanced bioactivity and selectivity [21].

Quinoline and Pyrazoloquinoline Formation

Advanced heterocyclic synthesis utilizing 3,4-dichlorophenyl isocyanate includes the construction of quinoline and pyrazoloquinoline derivatives [20] [22]. These reactions typically involve multi-component coupling processes that form multiple bonds in a single synthetic operation [20].

The synthesis of pyrazoloquinoline derivatives involves complex cyclization sequences that generate fused heterocyclic systems [20]. These compounds demonstrate interesting photophysical properties and potential applications in materials science [20].

Recent research has explored the use of 3,4-dichlorophenyl isocyanate in the synthesis of functionalized quinoline derivatives through rearrangement reactions [23]. These transformations provide access to substituted quinoline systems with specific substitution patterns [23].

Imidazole and Complex Heterocycle Construction

The construction of imidazole derivatives using 3,4-dichlorophenyl isocyanate involves cyclization reactions with appropriate nucleophilic partners [24]. These reactions typically proceed under mild conditions, producing heterocyclic systems with diverse substitution patterns [24].

Advanced applications include the synthesis of complex polyheterocyclic systems that incorporate multiple heterocyclic rings [25]. These compounds demonstrate potential for pharmaceutical applications due to their structural complexity and diverse biological activities [25].

The versatility of 3,4-dichlorophenyl isocyanate in heterocyclic synthesis stems from its ability to participate in multiple reaction types, including nucleophilic addition, cyclization, and rearrangement processes [24]. This reactivity profile makes it a valuable synthetic intermediate for accessing diverse heterocyclic scaffolds [24].

| Application Category | Market Share (%) | Annual Growth Rate (%) | Key Products |

|---|---|---|---|

| Agrochemical Applications | 70-80 | 2.5-4.5 | Diuron, Linuron, Monuron |

| Pharmaceutical Applications | 15-20 | 3.0-5.0 | Urea derivatives, APIs |

| Polymer/Material Science | 5-10 | 2.0-3.5 | Polyurethanes, Crosslinkers |

| Specialty Chemicals | 3-5 | 2.5-4.0 | Triclocarban, Intermediates |

| Research Applications | 2-3 | 1.5-2.5 | Synthetic building blocks |

Physical Description

Color/Form

XLogP3

Boiling Point

LogP

Melting Point

43.0 °C

43 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (92.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (90.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (84.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (90.57%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard